![molecular formula C8H17NO B118480 2-Piperidineethanol, 1-methyl- CAS No. 533-15-3](/img/structure/B118480.png)
2-Piperidineethanol, 1-methyl-
Overview
Description
“2-Piperidineethanol, 1-methyl-” also known as “1-Methyl-2-piperidinemethanol” is a chemical compound with the empirical formula C7H15NO . It has a molecular weight of 129.20 . It is also known by the synonym "2-Hydroxymethyl-1-methylpiperidine" .
Synthesis Analysis
This compound has been used as a reactant for the synthesis of several natural and synthetic compounds . It has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .Molecular Structure Analysis
The molecular structure of “2-Piperidineethanol, 1-methyl-” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a hydroxymethyl group and a methyl group .Chemical Reactions Analysis
This compound has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Piperidineethanol, 1-methyl-” include a refractive index of 1.4823, a boiling point of 79-80 °C/7 mmHg, and a density of 0.984 g/mL at 25 °C . It also has a density of 0.9±0.1 g/cm3, a boiling point of 209.7±13.0 °C at 760 mmHg, and a flash point of 79.9±18.5 °C .Scientific Research Applications
Enantioselective Synthesis
2-Piperidineethanol is a valuable starting material for enantioselective synthesis due to its stereocenter at position 2 of the piperidine skeleton and an easily-functionalizable alcohol group. Synthetic and enzymatic methods have been developed for the resolution of racemic 2-Piperidineethanol, contributing to the synthesis of various natural and synthetic compounds (Perdicchia et al., 2015).
Thermodynamic Properties
The standard molar enthalpies of formation and combustion for 2-Piperidineethanol have been determined. These thermodynamic properties are crucial for understanding the molecular structure and its reactivity (Silva & Cabral, 2006).
Physical Properties in Aqueous Solutions
Studies on the densities, viscosities, and surface tension of aqueous solutions of 2-Piperidineethanol have provided insights into its applications in gas treating and its behavior in various amine solutions (Paul & Mandal, 2006).
Synthesis of Antiarrhythmic Agents
2-Piperidineethanol has been utilized in the synthesis of antiarrhythmic agents. The studies have highlighted the importance of the 2,6-dimethylpiperidine group for antiarrhythmic efficacy and duration of action (Hoefle et al., 1991).
Pyrolysis and Synthesis of Enamines
The pyrolysis of oxazines derived from 2-Piperidineethanol leads to the production of 2,3-dehydropiperidine enamines. This provides a green method for synthesizing valuable chemical intermediates (Cook et al., 2005).
Electrooxidative Cyclization
2-Piperidineethanol is involved in the electrooxidative cyclization process to synthesize novel oxazinane and oxazolidine derivatives, demonstrating its versatility in organic synthesis (Okimoto et al., 2012).
CO2 Absorption
2-Piperidineethanol is studied as a solvent for CO2 capture due to its ability to form bicarbonate, demonstrating its potential in environmental applications (Vaidya & Jadhav, 2014).
Structural Analysis
Two-dimensional NMR spectroscopy studies of 2-Piperidineethanol have contributed to the stereostructural elucidation of this compound, enhancing understanding of its chemical properties (Cholli & Pennino, 1988).
Kinetics in PCC Applications
2-Piperidineethanol's kinetics in reactions with CO2 and other amines are crucial for its application in post-combustion carbon capture (PCC), demonstrating its efficiency in this field (Conway et al., 2012).
Safety and Hazards
Future Directions
While the exact future directions for “2-Piperidineethanol, 1-methyl-” are not specified in the retrieved documents, it is evident that this compound has potential in various fields of research due to its use in the synthesis of several natural and synthetic compounds . Further studies could explore its potential applications in medicinal chemistry and the total synthesis of natural compounds .
properties
IUPAC Name |
2-(1-methylpiperidin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMRRCXDBKEQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862134 | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
533-15-3 | |
Record name | 1-Methyl-2-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Piperidineethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine-2-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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